molecular formula C18H15BrClN5O2S B11044648 N-[5-(4-bromophenyl)-7-(2-chlorophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanesulfonamide

N-[5-(4-bromophenyl)-7-(2-chlorophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanesulfonamide

Cat. No.: B11044648
M. Wt: 480.8 g/mol
InChI Key: IDNZICIAXXLKPS-UHFFFAOYSA-N
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Description

N-[5-(4-bromophenyl)-7-(2-chlorophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanesulfonamide is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by the presence of bromophenyl and chlorophenyl groups attached to a triazolopyrimidine core, along with a methanesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(4-bromophenyl)-7-(2-chlorophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanesulfonamide typically involves multi-step reactions. One common synthetic route includes the following steps:

    Formation of the Triazolopyrimidine Core: The triazolopyrimidine core is synthesized through the cyclization of appropriate precursors under controlled conditions.

    Introduction of Bromophenyl and Chlorophenyl Groups: The bromophenyl and chlorophenyl groups are introduced via substitution reactions using suitable reagents.

    Attachment of Methanesulfonamide Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[5-(4-bromophenyl)-7-(2-chlorophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional functional groups, while substitution reactions can produce a variety of substituted analogs.

Scientific Research Applications

N-[5-(4-bromophenyl)-7-(2-chlorophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials and as a precursor for industrial chemicals.

Mechanism of Action

The mechanism of action of N-[5-(4-bromophenyl)-7-(2-chlorophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-(4-bromophenyl)-7-(2-chlorophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanesulfonamide is unique due to the presence of the methanesulfonamide group, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds and may contribute to its specific applications and effects.

Properties

Molecular Formula

C18H15BrClN5O2S

Molecular Weight

480.8 g/mol

IUPAC Name

N-[5-(4-bromophenyl)-7-(2-chlorophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanesulfonamide

InChI

InChI=1S/C18H15BrClN5O2S/c1-28(26,27)24-17-22-18-21-15(11-6-8-12(19)9-7-11)10-16(25(18)23-17)13-4-2-3-5-14(13)20/h2-10,16H,1H3,(H2,21,22,23,24)

InChI Key

IDNZICIAXXLKPS-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=NN2C(C=C(NC2=N1)C3=CC=C(C=C3)Br)C4=CC=CC=C4Cl

Origin of Product

United States

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